molecular formula C13H11N3O B1289360 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline CAS No. 317830-22-1

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline

Cat. No.: B1289360
CAS No.: 317830-22-1
M. Wt: 225.25 g/mol
InChI Key: DNELCUCKVLCPIV-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline is a compound that features a benzimidazole moiety linked to an aniline group through an ether linkage Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline typically involves the reaction of 4-aminophenol with 6-chlorobenzimidazole under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chloro-substituted benzimidazole, resulting in the formation of the ether linkage.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reaction pathway. Scale-up processes would also consider factors such as reaction time, cost of reagents, and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or sulfonated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 4-(1H-Benzimidazol-2-yl)aniline
  • 4-(1H-Benzimidazol-5-yl)aniline
  • 4-(1H-Benzimidazol-7-yl)aniline

Comparison: 4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline is unique due to the presence of the ether linkage between the benzimidazole and aniline moieties. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzimidazole derivatives. The ether linkage may also affect the compound’s solubility and stability, which are important factors in its practical applications.

Properties

IUPAC Name

4-(3H-benzimidazol-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-9-1-3-10(4-2-9)17-11-5-6-12-13(7-11)16-8-15-12/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNELCUCKVLCPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC3=C(C=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593255
Record name 4-[(1H-Benzimidazol-6-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317830-22-1
Record name 4-(1H-Benzimidazol-6-yloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317830-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1H-Benzimidazol-6-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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